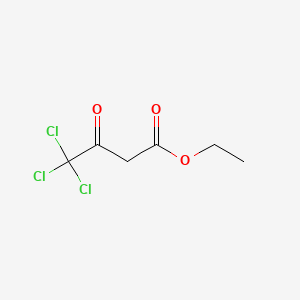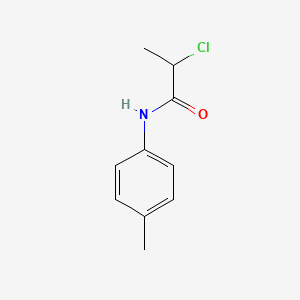
Aluminum iodide
Overview
Description
Aluminum Iodide (AlI3) is a chemical compound containing aluminum and iodine . It is a strong Lewis base, which means it contains an empty orbital capable of accepting an electron pair from a Lewis base to form a Lewis product .
Synthesis Analysis
Aluminum Iodide is formed by the reaction of aluminum and iodine or the action of HI on Al metal . The hexahydrate is obtained from a reaction between metallic aluminum or aluminum hydroxide with hydrogen iodide .Molecular Structure Analysis
Aluminum Iodide is dimeric, consisting of Al2I6, similar to that of AlBr3 . The structure of monomeric and dimeric forms have been characterized in the gas phase .Chemical Reactions Analysis
One of the significant chemical reactions of aluminum iodide is its hydrolysis, where it reacts violently with water to form hydroiodic acid and aluminum hydroxide . It also participates in redox reactions, serving as a powerful reducing agent .Physical And Chemical Properties Analysis
Aluminum Iodide is a white to pale yellow crystalline solid . It has a molar mass of approximately 407.695 g/mol and a density of about 3.98 g/cm3 . It has a high melting point of around 189.6 °C and boils at a temperature of 360 °C under normal atmospheric conditions .Scientific Research Applications
Secondary Al-CO2 Batteries
Aluminum iodide has been identified as a key component in the development of secondary Al-CO2 batteries. It acts as a homogeneous catalyst that enables the conversion of CO2, potentially leading to more efficient energy storage solutions .
Vapor Deposition Processes
In semiconductor manufacturing, aluminum iodide is used for vapor deposition processes. It serves as a precursor for depositing aluminum-containing films, which are essential for various electronic devices .
Mechanism of Action
Target of Action
Aluminum iodide is a chemical compound containing aluminum and iodine . It is a strong Lewis acid and is often used as a reagent in chemical reactions . The primary targets of aluminum iodide are certain kinds of C-O and N-O bonds, where it acts to cleave aryl ethers and deoxygenate epoxides .
Mode of Action
The mode of action of aluminum iodide involves its interaction with its targets, the C-O and N-O bonds. Aluminum iodide acts as a Lewis acid, accepting electron pairs from these bonds, leading to their cleavage . This results in the scission of aryl ethers and the deoxygenation of epoxides .
Biochemical Pathways
The biochemical pathways affected by aluminum iodide are those involving aryl ethers and epoxides . By cleaving these compounds, aluminum iodide can disrupt their normal function and downstream effects.
Pharmacokinetics
As a strong lewis acid, it is known to be very soluble in water, undergoing partial hydrolysis
Result of Action
The result of aluminum iodide’s action is the cleavage of aryl ethers and the deoxygenation of epoxides . This can lead to significant changes at the molecular and cellular level, depending on the specific compounds involved. For example, in the case of aryl ethers, cleavage can result in the formation of phenols and alcohols .
Action Environment
The action of aluminum iodide can be influenced by environmental factors. For instance, it is known to absorb water from the atmosphere , which can affect its stability and efficacy. Additionally, the presence of other compounds can influence its reactivity. For example, the presence of metallic aluminum can lead to the production of more aluminum iodide, further redistributing the elements and leading to the formation of more of the aluminum alcohol and hydriodic acid .
Safety and Hazards
Future Directions
Rechargeable multivalent ion (Al3+, Mg2+ and Zn2+) batteries provide a viable alternative to lithium-ion batteries because of the supply risk of lithium resources and safety concern . In this study, rechargeable metal–iodine batteries, particularly aluminum/iodine batteries, were fabricated with novel active carbon cloth/polyvinylpyrrolidone (ACC/PVPI) composite cathodes prepared via a facile solution-adsorption method combined with freeze-drying .
properties
IUPAC Name |
triiodoalumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.3HI/h;3*1H/q+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECABOMBVQNBEC-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al](I)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlI3 | |
| Record name | aluminium triiodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Aluminium_triiodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064838 | |
| Record name | Aluminum iodide (AlI3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.6949 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid (pure); Commercial grade yellowish- to blackish-brown solid; Fumes in moist air; [Merck Index] Soluble in alcohol, ether, and carbon disulfide; Reacts with water violently; [Hawley] White or yellowish-brown powder; [MSDSonline] | |
| Record name | Aluminum iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9285 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Aluminum iodide | |
CAS RN |
7784-23-8 | |
| Record name | Aluminum iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum iodide (AlI3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum iodide (AlI3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]-4-methylpentanoic acid](/img/structure/B1581937.png)


![N,N-bis[(4-methylphenyl)diazenyl]methanamine](/img/structure/B1581941.png)